4-Benzyl-2-(3-chlorophenyl)morpholine;hydrochloride
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Overview
Description
4-Benzyl-2-(3-chlorophenyl)morpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(3-chlorophenyl)morpholine;hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethylene oxide to yield the desired morpholine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-(3-chlorophenyl)morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or chlorophenyl derivatives.
Scientific Research Applications
4-Benzyl-2-(3-chlorophenyl)morpholine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(3-chlorophenyl)morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-hydroxy-morpholin-3-one: An intermediate used in the synthesis of NK1 receptor antagonists.
4-Benzyl-2-morpholinecarboxylic acid hydrochloride: A related compound with similar structural features.
Uniqueness
4-Benzyl-2-(3-chlorophenyl)morpholine;hydrochloride stands out due to its unique combination of a benzyl group and a chlorophenyl group attached to the morpholine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62459-72-7 |
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Molecular Formula |
C17H19Cl2NO |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
4-benzyl-2-(3-chlorophenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C17H18ClNO.ClH/c18-16-8-4-7-15(11-16)17-13-19(9-10-20-17)12-14-5-2-1-3-6-14;/h1-8,11,17H,9-10,12-13H2;1H |
InChI Key |
XKOKTOMZXFVFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=CC(=CC=C3)Cl.Cl |
Origin of Product |
United States |
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